molecular formula C10H10O2 B1604788 3,4-Dihydro-6-methylcoumarin CAS No. 92-47-7

3,4-Dihydro-6-methylcoumarin

Cat. No.: B1604788
CAS No.: 92-47-7
M. Wt: 162.18 g/mol
InChI Key: TWAXWQHDMDUHDN-UHFFFAOYSA-N
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Description

3,4-Dihydro-6-methylcoumarin is a chemical compound belonging to the coumarin family, which is characterized by a benzopyrone structure. Coumarins are naturally occurring lactones derived from the phenylpropanoid pathway in plants. They are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. This compound, in particular, is a synthetic derivative of coumarin with unique properties and applications.

Scientific Research Applications

3,4-Dihydro-6-methylcoumarin has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex coumarin derivatives.

    Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.

    Medicine: Research has shown potential anticancer and anti-inflammatory activities, leading to its exploration as a therapeutic agent.

    Industry: It is used in the production of fragrances, flavorings, and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

While the specific mechanism of action for 3,4-Dihydro-6-methylcoumarin is not mentioned in the search results, coumarins in general have been found to exhibit a range of biological activities, including potential antimalarial, antioxidant, antimicrobial, anti-inflammatory, and antitumor activity .

Safety and Hazards

3,4-Dihydro-6-methylcoumarin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

Future Directions

While specific future directions for 3,4-Dihydro-6-methylcoumarin are not mentioned in the search results, coumarins in general have been the subject of considerable research due to their valuable biological and pharmaceutical properties . They continue to be a focus for the development of novel anti-breast cancer compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-6-methylcoumarin typically involves the Pechmann condensation reaction. This reaction is carried out by reacting phenols with β-ketoesters in the presence of acid catalysts. For this compound, the starting materials are 3-methylphenol and ethyl acetoacetate. The reaction is catalyzed by sulfuric acid or aluminum chloride and is conducted under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of green solvents and catalysts is also explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-6-methylcoumarin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 6-methylcoumarin.

    Reduction: The compound can be reduced to form 3,4-dihydro-6-methyl-2H-chromen-2-one.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products:

    Oxidation: 6-Methylcoumarin

    Reduction: 3,4-Dihydro-6-methyl-2H-chromen-2-one

    Substitution: Various substituted derivatives depending on the substituent introduced.

Comparison with Similar Compounds

    6-Methylcoumarin: Similar structure but lacks the dihydro moiety.

    4-Methylcoumarin: Similar structure but with a different substitution pattern.

    7-Hydroxy-4-methylcoumarin: Contains a hydroxyl group, leading to different biological activities.

Uniqueness: 3,4-Dihydro-6-methylcoumarin is unique due to its dihydro structure, which imparts different chemical reactivity and biological properties compared to other methylcoumarins. This structural difference allows for distinct applications and mechanisms of action.

Properties

IUPAC Name

6-methyl-3,4-dihydrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-2-4-9-8(6-7)3-5-10(11)12-9/h2,4,6H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAXWQHDMDUHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059055
Record name 2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl-
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92-47-7
Record name 3,4-Dihydro-6-methyl-2H-1-benzopyran-2-one
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Record name 3,4-Dihydro-6-methylcoumarin
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Record name 6-Methylhydrocoumarin
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Record name 2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl-
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Record name 2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl-
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Record name 3,4-dihydro-6-methyl-2H-1-benzopyran-2-one
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Record name 3,4-DIHYDRO-6-METHYLCOUMARIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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